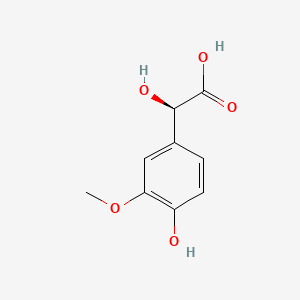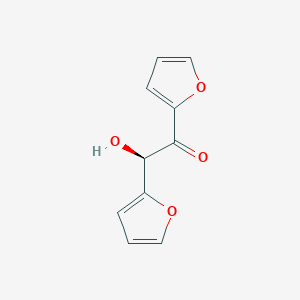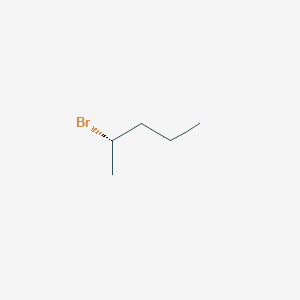
(R)-2-Phenylcyclohexanone
概要
説明
®-2-Phenylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a phenyl group at the second position. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical syntheses and has applications in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions: ®-2-Phenylcyclohexanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the catalytic hydrogenation of 2-phenylcyclohexanone oxime, which is prepared by the reaction of cyclohexanone with phenylhydroxylamine. The hydrogenation is carried out using a palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of ®-2-Phenylcyclohexanone often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: ®-2-Phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can occur at the alpha position of the ketone using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Phenylcyclohexanoic acid.
Reduction: 2-Phenylcyclohexanol.
Substitution: Alpha-bromo-2-phenylcyclohexanone.
科学的研究の応用
®-2-Phenylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of chiral drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of ®-2-Phenylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2-Phenylcyclohexanol: The reduced form of ®-2-Phenylcyclohexanone.
2-Phenylcyclohexanoic acid: The oxidized form of ®-2-Phenylcyclohexanone.
2-Phenylcyclohexanone oxime: An intermediate in the synthesis of ®-2-Phenylcyclohexanone.
Uniqueness: ®-2-Phenylcyclohexanone is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in the synthesis of chiral drugs and other enantiomerically pure compounds. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(2R)-2-phenylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)





![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)



